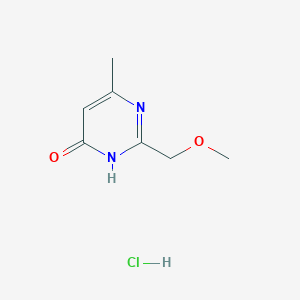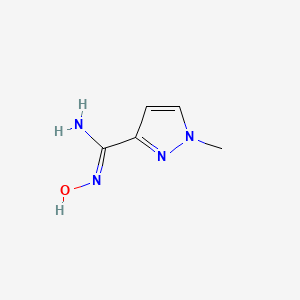
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Descripción general
Descripción
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride, also known as MMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is not fully understood, but it is believed to involve the formation of a complex with nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has a high affinity for DNA and RNA, and it has been shown to bind specifically to certain regions of these molecules. This binding can lead to changes in the structure and function of the nucleic acid, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its ability to bind to and stabilize nucleic acids. This can lead to changes in gene expression and protein synthesis, which can have downstream effects on various cellular processes. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride in lab experiments is its high specificity for nucleic acids. This allows researchers to target specific regions of DNA or RNA and study their function in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its potential toxicity at high concentrations. Careful dosing and experimental design are required to minimize the risk of adverse effects.
Direcciones Futuras
There are many potential future directions for research on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride. One area of interest is the development of new fluorescent probes based on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride that can target specific nucleic acid sequences with even greater specificity and sensitivity. Another area of interest is the use of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride as a tool for studying the interactions between nucleic acids and various proteins, which could shed light on the mechanisms of gene regulation and DNA repair. Overall, 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary uses of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is as a fluorescent probe for detecting nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to bind specifically to DNA and RNA, allowing researchers to visualize and study these molecules in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been used as a tool for investigating the mechanisms of DNA replication and repair, as well as for studying the interactions between DNA and various proteins.
Propiedades
IUPAC Name |
2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKDADZBZQYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)




![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)